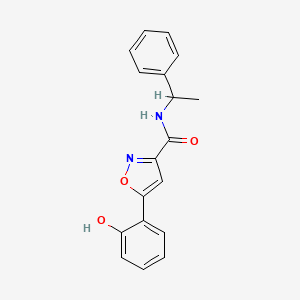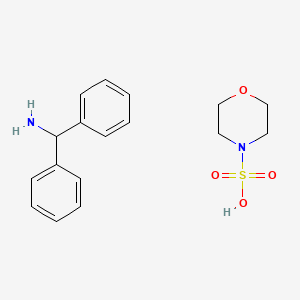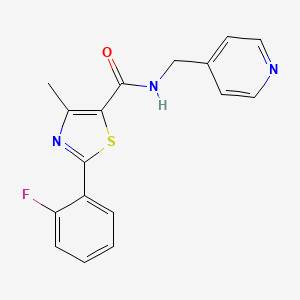![molecular formula C17H19FN4 B6133771 3-(4-fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6133771.png)
3-(4-fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain both pyrazole and pyrimidine rings . They have been widely studied due to their significant pharmacological properties . They display a range of effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Aplicaciones Científicas De Investigación
Anticancer Properties
Pyrimidines, including derivatives like our compound, have been investigated for their anticancer potential. They can inhibit key enzymes involved in cancer cell growth and proliferation. Research suggests that 3-(4-fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine may interfere with cancer cell signaling pathways, making it a promising candidate for cancer therapy .
Antimicrobial Activity
Pyrimidines have demonstrated antimicrobial effects against bacteria, fungi, and parasites. Our compound might exhibit antibacterial properties, making it relevant for combating infectious diseases .
Anti-Inflammatory and Analgesic Effects
Certain pyrimidines possess anti-inflammatory and analgesic activities. Investigating whether 3-(4-fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine modulates inflammatory mediators (e.g., prostaglandins, cytokines) could be valuable .
Antihypertensive Potential
Pyrimidines have been explored as potential antihypertensive agents. Our compound might affect calcium channels or other pathways related to blood pressure regulation .
Antifungal Activity
Considering the presence of a pyrazole ring, 3-(4-fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine could be evaluated for antifungal effects against pathogens like Botrytis cinerea and Botryosphaeria dothidea .
Other Potential Applications
Additional areas for investigation include its impact on DNA topoisomerases, antiparasitic activity, and potential as a cardiovascular agent. Researchers may explore its interactions with specific receptors (e.g., adenosine A2a receptor) and evaluate its ADME-Tox properties .
Mecanismo De Acción
Target of Action
The primary target of 3-(4-fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Direcciones Futuras
The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve the design and synthesis of new derivatives, as well as the thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and the thioglycoside derivatives, based on the pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4/c1-4-9-19-15-10-11(2)20-17-16(12(3)21-22(15)17)13-5-7-14(18)8-6-13/h5-8,10,19H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVBXMNVLPTXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S*,4S*)-2-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6133690.png)
![1-methyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6133696.png)
![4-(2-naphthylmethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6133712.png)
![1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B6133726.png)

![3-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]phenol](/img/structure/B6133742.png)

![4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]amino}-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6133757.png)
![2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B6133758.png)

![1-[(4-methylbenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6133784.png)
![N-{amino[(4,7-dimethyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenyl)acetamide](/img/structure/B6133805.png)
![1-[1-({1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]cyclopentanol](/img/structure/B6133820.png)